molecular formula C13H17NO4S B12695943 1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone CAS No. 111711-50-3

1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone

Cat. No.: B12695943
CAS No.: 111711-50-3
M. Wt: 283.35 g/mol
InChI Key: OOJIBZPCRJHTOG-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone is a chemical compound that belongs to the class of sulfonyl pyrrolidinones It is characterized by the presence of a phenylsulfonyl group attached to a pyrrolidinone ring, with a propoxy substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran (THF) and a base like triethylamine or sodium hydride. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group or the phenylsulfonyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The propoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)pyrrole: A related compound with similar sulfonyl functionality but lacking the propoxy group.

    Phenylsulfonylacetophenone: Another sulfonyl-containing compound used in organic synthesis.

    5-(Phenylsulfonyl)-2-pyrrolidinone: Similar structure but without the propoxy substituent.

Uniqueness

1-(Phenylsulfonyl)-5-propoxy-2-pyrrolidinone is unique due to the presence of both the phenylsulfonyl and propoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

111711-50-3

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-propoxypyrrolidin-2-one

InChI

InChI=1S/C13H17NO4S/c1-2-10-18-13-9-8-12(15)14(13)19(16,17)11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3

InChI Key

OOJIBZPCRJHTOG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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